tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 946399-73-1
VCID: VC8010863
InChI: InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2Cl
Molecular Formula: C16H23ClN2O2
Molecular Weight: 310.82 g/mol

tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate

CAS No.: 946399-73-1

Cat. No.: VC8010863

Molecular Formula: C16H23ClN2O2

Molecular Weight: 310.82 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate - 946399-73-1

Specification

CAS No. 946399-73-1
Molecular Formula C16H23ClN2O2
Molecular Weight 310.82 g/mol
IUPAC Name tert-butyl 4-(2-chloroanilino)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3
Standard InChI Key VNWVBOIKZGLVQW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2Cl

Introduction

tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. While specific detailed information about this compound is limited, it shares structural similarities with other piperidine-based compounds that are used as intermediates in pharmaceutical synthesis. This article aims to provide a comprehensive overview based on available data and related research findings.

Synthesis and Applications

Piperidine derivatives are often used as intermediates in the synthesis of pharmaceuticals and other bioactive compounds. The synthesis of tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate likely involves the reaction of a piperidine precursor with a 2-chlorophenylamine in the presence of a suitable protecting group, such as the tert-butyl group.

Synthesis Steps:

  • Preparation of Piperidine Precursor: This involves the synthesis or procurement of a suitable piperidine derivative.

  • Introduction of the 2-Chlorophenylamino Group: This step typically involves a nucleophilic substitution or reductive amination reaction.

  • Protection with tert-Butyl Group: The piperidine nitrogen is protected using a tert-butyl carbamate group.

Related Compounds and Research

Compounds similar to tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate, such as 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate), are used in the synthesis of fentanyl and its analogues . These compounds highlight the importance of piperidine derivatives in pharmaceutical chemistry.

Related Research Findings:

  • 1-Boc-4-AP is classified as a DEA List 1 Chemical due to its role in fentanyl synthesis .

  • Piperidine derivatives are explored for various biological activities, including anti-inflammatory and antiviral properties .

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